molecular formula C6H8O4 B2667250 5-Methyl-2-oxooxolane-3-carboxylic acid CAS No. 25277-91-2

5-Methyl-2-oxooxolane-3-carboxylic acid

Cat. No.: B2667250
CAS No.: 25277-91-2
M. Wt: 144.126
InChI Key: IDQXNIBOTPWGCF-UHFFFAOYSA-N
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Description

5-Methyl-2-oxooxolane-3-carboxylic acid is an organic compound with the molecular formula C6H8O4. It is a derivative of oxolane, featuring a carboxylic acid group and a ketone group. This compound is known for its unique structure, which includes a five-membered ring with both ketone and carboxylic acid functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxooxolane-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 4-methyl-3-oxobutanoic acid under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols or amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 5-methyl-2-hydroxyoxolane-3-carboxylic acid.

    Substitution: Formation of esters or amides of this compound.

Scientific Research Applications

5-Methyl-2-oxooxolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ketone and carboxylic acid groups play a crucial role in its binding affinity and reactivity. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular docking techniques to understand its potential effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid
  • 2-Methyl-5-oxooxolane-3-carboxylic acid

Uniqueness

5-Methyl-2-oxooxolane-3-carboxylic acid is unique due to its specific substitution pattern on the oxolane ring, which imparts distinct chemical and physical properties. Its combination of a ketone and carboxylic acid group within a five-membered ring structure makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-methyl-2-oxooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-2-4(5(7)8)6(9)10-3/h3-4H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQXNIBOTPWGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25277-91-2
Record name 5-methyl-2-oxooxolane-3-carboxylic acid
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